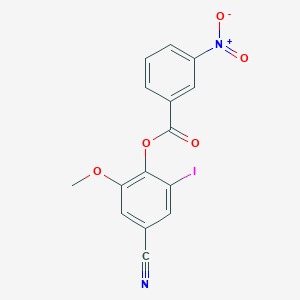![molecular formula C25H28N2O B4194635 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4194635.png)
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide
Overview
Description
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide, also known as ABT-594, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of non-opioid analgesics and has been found to be effective in treating chronic pain conditions.
Mechanism of Action
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide acts as an agonist at the alpha4beta2 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central and peripheral nervous systems and is involved in the transmission of pain signals. Activation of the alpha4beta2 nAChR by 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide leads to the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has also been found to reduce the rewarding effects of nicotine in animal models of addiction. In addition, 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide is its high potency and selectivity for the alpha4beta2 nAChR. This makes it a useful tool for studying the role of this receptor in pain modulation and addiction. However, one of the limitations of 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide is its short half-life, which makes it difficult to use in long-term studies.
Future Directions
There are several future directions for research on 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide. One direction is to study the potential use of 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide in combination with other analgesics for the treatment of chronic pain conditions. Another direction is to study the potential use of 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide in treating other neurological disorders, such as depression and anxiety. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide to better understand its potential therapeutic applications.
Scientific Research Applications
2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been extensively researched for its potential therapeutic applications. It has been found to be effective in treating chronic pain conditions, such as neuropathic pain, inflammatory pain, and cancer pain. 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has also been studied for its potential use as a smoking cessation aid. In addition, 2-(4-isobutylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-18(2)16-20-4-8-23(9-5-20)19(3)25(28)27-24-10-6-21(7-11-24)17-22-12-14-26-15-13-22/h4-15,18-19H,16-17H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOSDYPJBDWGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylpropyl)phenyl]-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B4194555.png)
![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4194564.png)
![7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide](/img/structure/B4194578.png)

![8-chloro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4194602.png)
![2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4194605.png)
![N-(2-chlorophenyl)-N'-{1-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4194607.png)
![1-{[2-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethyl]amino}-2-propanol dihydrochloride](/img/structure/B4194615.png)
![2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4194618.png)
![methyl 3-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4194619.png)


![methyl 4-[3-(anilinocarbonyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl]benzoate](/img/structure/B4194636.png)
![1-{[(4-bromobenzyl)thio]acetyl}azepane](/img/structure/B4194645.png)